molecular formula C18H24N4O B11995765 3-Tert-butyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

3-Tert-butyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11995765
M. Wt: 312.4 g/mol
InChI Key: WRYNAQXBQOIADY-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an isopropylbenzylidene moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Formation of the Benzylidene Moiety: The benzylidene moiety can be formed through the condensation reaction of an aldehyde (4-isopropylbenzaldehyde) with the pyrazole derivative in the presence of an acid catalyst.

    Formation of the Carbohydrazide: The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide.

Industrial Production Methods

Industrial production of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-Tert-butyl-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-Tert-butyl-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Comparison

  • Structural Differences : The presence of different substituents on the benzylidene moiety (e.g., isopropyl, methyl, chloro, fluoro) can influence the compound’s reactivity and biological activity.
  • Unique Properties : 3-Tert-butyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties such as enhanced stability or specific biological activity compared to its analogs.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-12(2)14-8-6-13(7-9-14)11-19-22-17(23)15-10-16(21-20-15)18(3,4)5/h6-12H,1-5H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

WRYNAQXBQOIADY-YBFXNURJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.